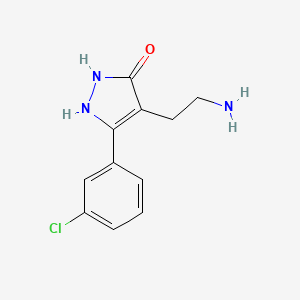

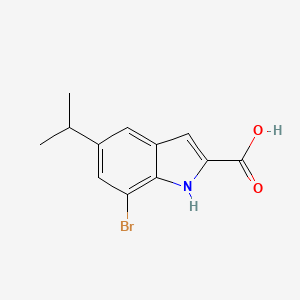

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

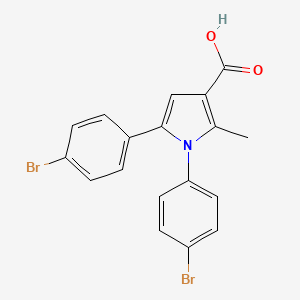

“2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the molecular formula C11H16N2OS . It has been found to exhibit anti-inflammatory activity . The compound activates NRF2 via a non-electrophilic mechanism and inhibits LPS Ec-stimulated inflammation in macrophages .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction . The compound is moderately stable in liver microsomes .Molecular Structure Analysis

The molecular weight of the compound is 224.32 g/mol . The compound has a topological polar surface area of 83.4 Ų . The compound’s structure includes a cyclohexene-fused thiophene ring .Chemical Reactions Analysis

The compound has been found to inhibit LPS Ec-stimulated inflammation in macrophages . The most active compounds’ binding interactions and conformations with KEAP1 were predicted using docking and molecular dynamics studies .Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Scientific Research Applications

Anticancer Activity

This compound has been utilized in the synthesis of new agents that induce apoptosis in cancer cells. For instance, derivatives of this compound have shown promising results against breast cancer cell lines, such as MCF-7 and HepG-2 . These derivatives can trigger cell death, which is a vital mechanism for cancer treatment.

Anti-Inflammatory Properties

The anti-inflammatory potential of thienopyrimidine derivatives, which can be synthesized from this compound, has been explored. These derivatives have shown efficacy in reducing inflammation, which is beneficial in treating various inflammatory disorders .

Antimicrobial Agents

Some derivatives of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been evaluated for their antimicrobial properties. These compounds have shown potential as antibacterial and antiparasitic agents, which could lead to the development of new treatments for infectious diseases .

Kinase Inhibition

Thiophene derivatives, including those derived from this compound, have been reported to inhibit kinases. Kinase inhibition is a significant area of research in drug development, particularly for treating cancers and other diseases where kinase activity is dysregulated .

Antipsychotic and Anti-Anxiety Effects

The thiophene nucleus, present in this compound, is found in several commercially available drugs with antipsychotic and anti-anxiety effects. This suggests that derivatives of this compound could be explored for their potential use in treating psychiatric disorders .

Material Science Applications

Beyond medicinal chemistry, thiophene and its derivatives have applications in material science. Their unique electronic properties make them suitable for use in organic semiconductors and conducting polymers, which are essential for developing electronic devices .

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide’s action are currently unknown. As research progresses, we can expect to gain more insight into these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide interacts with its targets . .

properties

IUPAC Name |

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-2-13-11(14)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNUSSRKSGGKPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(SC2=C1CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406093 |

Source

|

| Record name | 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60598-65-4 |

Source

|

| Record name | 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)